![molecular formula C13H12N2O2S2 B2813375 5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile CAS No. 343375-70-2](/img/structure/B2813375.png)
5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile
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Overview
Description
“5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile” is a chemical compound with the CAS Number: 343375-70-2 . It has a molecular weight of 293.39 and its IUPAC name is 5-methyl-3-[(4-methylbenzyl)sulfonyl]-1H-1lambda3-isothiazole-4-carbonitrile . The compound is a solid and is typically stored at temperatures between 28 C .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H13N2O2S2/c1-9-3-5-11(6-4-9)8-19(16,17)13-12(7-14)10(2)18-15-13/h3-6,18H,8H2,1-2H3 . This code provides a detailed representation of the compound’s molecular structure, including the arrangement of its carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.Physical And Chemical Properties Analysis
The compound is a solid and is typically stored at temperatures between 28 C . It has a molecular weight of 293.39 .Scientific Research Applications
Novel Synthesis and Impurities in Pharmaceutical Development
Research emphasizes the novel synthesis processes and identification of pharmaceutical impurities in drug development, using omeprazole as an example. The study details innovative synthesis methods for proton pump inhibitors, indicating the complexity and importance of understanding and controlling chemical reactions in pharmaceutical manufacturing (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Activity Analysis
The review on analytical methods for determining antioxidant activity showcases various tests, including ORAC, HORAC, and DPPH, highlighting the significance of chemical reactions in assessing antioxidant properties of compounds. This suggests the potential for chemical compounds, including the one of interest, to be analyzed for their antioxidant capacities (Munteanu & Apetrei, 2021).
Redox Mediators in Organic Pollutant Treatment
A review focusing on the application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes points to the environmental applications of chemical synthesis and compound modification. It highlights how chemical compounds, possibly including "5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile," could be utilized in environmental remediation processes (Husain & Husain, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-methyl-3-[(4-methylphenyl)methylsulfonyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-9-3-5-11(6-4-9)8-19(16,17)13-12(7-14)10(2)18-15-13/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDMLDPXRXKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=C2C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile |
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